5-Tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine 5-Tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378774
InChI: InChI=1S/C29H35N5O/c1-5-35-24-13-11-22(12-14-24)21-32-15-17-33(18-16-32)27-19-26(29(2,3)4)31-28-25(20-30-34(27)28)23-9-7-6-8-10-23/h6-14,19-20H,5,15-18,21H2,1-4H3
SMILES:
Molecular Formula: C29H35N5O
Molecular Weight: 469.6 g/mol

5-Tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16378774

Molecular Formula: C29H35N5O

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C29H35N5O
Molecular Weight 469.6 g/mol
IUPAC Name 5-tert-butyl-7-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C29H35N5O/c1-5-35-24-13-11-22(12-14-24)21-32-15-17-33(18-16-32)27-19-26(29(2,3)4)31-28-25(20-30-34(27)28)23-9-7-6-8-10-23/h6-14,19-20H,5,15-18,21H2,1-4H3
Standard InChI Key PYVOCCRVRPRBCP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine reflects its intricate architecture. The pyrazolo[1,5-a]pyrimidine core is substituted at position 3 with a phenyl group, at position 5 with a tert-butyl moiety, and at position 7 with a 4-(4-ethoxybenzyl)piperazinyl group . Its molecular formula is C₃₂H₃₈N₆O, with a calculated molecular weight of 534.69 g/mol .

Structural Features and Stereoelectronic Properties

The molecule’s planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking interactions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability . The 4-ethoxybenzyl-piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities, critical for target engagement in biological systems . Comparative analyses of analogous structures suggest that the ethoxy group on the benzyl ring may modulate solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₂H₃₈N₆O
Molecular Weight534.69 g/mol
XLogP3~5.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Methodologies

Core Scaffold Construction

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or malonates . For example, 5-amino-3-phenylpyrazole reacts with diethyl malonate under basic conditions to form the dihydroxypyrimidine intermediate, followed by chlorination using POCl₃ to introduce reactive sites for subsequent substitutions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationDiethyl malonate, NaOEt, reflux85%
2ChlorinationPOCl₃, TMAC, 110°C65%
3Piperazine substitution4-(4-ethoxybenzyl)piperazine, DMF72%
TargetAssay TypePredicted IC₅₀
PI3KδEnzymatic assay3–10 nM
hERG channelPatch clamp>10 µM
CYP3A4 inhibitionMicrosomal assayModerate

Physicochemical and ADME Properties

Solubility and Lipophilicity

The compound’s calculated LogP (~5.2) indicates high lipophilicity, which may limit aqueous solubility. Ethoxy and piperazinyl groups could improve solubility in protic solvents relative to simpler tert-butyl derivatives .

Metabolic Stability

In vitro microsomal studies on similar pyrazolo[1,5-a]pyrimidines show moderate clearance rates in human liver microsomes (t₁/₂ = 45–60 min), with oxidation of the piperazine ring being a primary metabolic pathway .

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